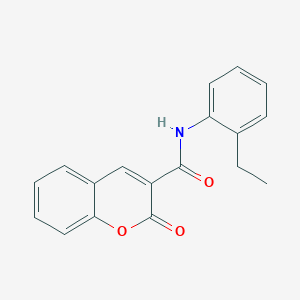

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromene derivatives, including N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, typically involves strategies such as cyclization reactions and the formation of the carboxamide linkage. An eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide highlights the use of polystyrene-supported p-toluenesulfonic acid as a catalyst, showcasing an efficient, one-pot synthesis method that could be adapted for similar compounds (Jadhav et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by planarity and the presence of specific conformations around the amide linkage. Studies on similar compounds, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have shown that these molecules exhibit anti conformations regarding the C—N rotamer of the amide, with cis geometries relative to the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives participate in a range of chemical reactions, contributing to their versatility in synthetic chemistry. The synthesis of 2-oxo-2H-chromene-3-carboxamide derivatives often involves reactions with cyanothioacetamide under specific conditions, leading to products with diverse functional groups and potential biological activities (Kornev et al., 2019).

Physical Properties Analysis

The crystal structures of chromene derivatives provide insight into their physical properties, including molecular geometry, hydrogen bonding patterns, and crystal packing. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and exhibit specific conformations conducive to stable crystal formation (Gomes et al., 2015).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on compounds similar to N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlights their planar molecular structures and anti conformations, which have implications for material science and molecular design. These studies provide foundational knowledge for understanding the physical and chemical properties of such compounds (Gomes et al., 2015).

Chemosensor Development

Derivatives of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been utilized in the development of highly sensitive and selective chemosensors, notably for detecting ions like Cu2+ and H2PO4−. This application is significant for environmental monitoring and analytical chemistry, showcasing the compound's versatility in sensor technology (Meng et al., 2018).

Synthesis and Biological Evaluation

Innovative derivatives of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for biological properties, including antimicrobial activities. Such research paves the way for new therapeutic agents, highlighting the compound's potential in drug discovery and pharmacology (Ramaganesh et al., 2010).

Antioxidant and Antibacterial Agents

Research on the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives through one-pot reactions has led to the discovery of compounds with significant antioxidant and antibacterial properties. This work demonstrates the chemical versatility of the chromene backbone and its potential contributions to developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Fluorescent Chemosensors

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been explored as fluorescent chemosensors for selective detection of metal ions, such as Cu(II), demonstrating their utility in analytical and environmental chemistry for detecting and quantifying metal ions in various samples (Bekhradnia et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWKJHIYPCZEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)